noc-12

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

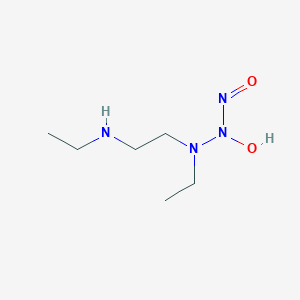

noc-12 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both ethylamino and hydroxynitrous functional groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of noc-12 typically involves multiple steps. One common method includes the reaction of ethylamine with ethylene oxide to form N-(2-hydroxyethyl)ethylamine. This intermediate is then reacted with nitrous acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

noc-12 can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-N-nitroso compounds, while reduction can produce simpler amines.

Aplicaciones Científicas De Investigación

Modulation of Calcium Release in Muscle Cells

One of the notable applications of NOC-12 is its role in modulating the skeletal muscle calcium release channel, specifically the ryanodine receptor (RyR1). Research indicates that this compound activates RyR1 through S-nitrosylation of a specific cysteine residue (Cys-3635), enhancing calcium release independent of oxygen tension levels . This mechanism is crucial for understanding muscle physiology and potential therapeutic targets for muscle-related disorders.

Neuroprotective Effects on Astrocytes

This compound has demonstrated protective effects against oxidative stress-induced apoptosis in cultured astrocytes. Studies show that lower concentrations of this compound (10–100 µM) significantly inhibit hydrogen peroxide-induced apoptosis via a cyclic guanosine monophosphate (cGMP)-dependent pathway. However, higher concentrations (≥1 mM) can lead to cytotoxic effects . This duality highlights the importance of dosage in therapeutic applications.

Enhancing Intestinal Absorption

Research has indicated that this compound can enhance the intestinal absorption of poorly absorbable compounds when used as an absorption enhancer. This application is particularly relevant in pharmaceutical formulations aimed at improving drug bioavailability . Studies have shown that NO donors like this compound can significantly increase the permeability of intestinal membranes, facilitating better absorption of macromolecules .

Case Study 1: Muscle Physiology Research

A study published in Cell explored how this compound influences RyR1 activity under varying oxygen tensions. The findings revealed that this compound effectively reverses calmodulin-induced inhibition of RyR1, providing insights into muscle contraction mechanisms and potential treatments for muscle pathologies .

Case Study 2: Neuroprotection in Oxidative Stress

In a study involving astrocytes exposed to hydrogen peroxide, this compound was shown to mitigate apoptotic markers such as caspase activation and DNA fragmentation at lower concentrations. This research underscores the potential for using this compound as a neuroprotective agent in conditions characterized by oxidative stress .

Mecanismo De Acción

The mechanism of action of noc-12 involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

N-ethyl-N-nitroso compounds: These compounds share similar functional groups and chemical properties.

N-(2-hydroxyethyl)ethylamine: An intermediate in the synthesis of noc-12.

Ethylamine: A simpler amine that serves as a building block for more complex compounds.

Uniqueness

This compound is unique due to its combination of ethylamino and hydroxynitrous functional groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Propiedades

IUPAC Name |

[ethyl-[2-(ethylamino)ethyl]amino]-hydroxyimino-oxidoazanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N4O2/c1-3-7-5-6-9(4-2)10(12)8-11/h7,11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKCLDSTXVCYSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN(CC)[N+](=NO)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does NOC-12 exert its biological effects?

A1: this compound is a slow-releasing NO donor. [, , , , ] Upon entering biological systems, it spontaneously decomposes to release NO, which then interacts with various cellular targets, including enzymes, ion channels, and transcription factors. This interaction leads to a cascade of downstream effects, influencing cellular processes such as vasodilation, neurotransmission, and inflammation.

Q2: What is the role of cyclic guanosine monophosphate (cGMP) in this compound's mechanism of action?

A2: Many of this compound's effects are mediated through the NO/cGMP pathway. [, , , ] NO activates soluble guanylate cyclase (sGC), leading to increased intracellular cGMP levels. cGMP, in turn, activates downstream effectors like protein kinase G (PKG), influencing various cellular functions.

Q3: Does this compound always act through the NO/cGMP pathway?

A3: While the NO/cGMP pathway is a major mediator of this compound's effects, research suggests alternative mechanisms might be involved, particularly at higher concentrations. [] For example, this compound can directly interact with and modulate the activity of ion channels, such as the ryanodine receptor (RyR) in skeletal muscle. []

Q4: Does oxygen tension affect this compound's ability to activate RyR1 via S-nitrosylation?

A5: Studies suggest that unlike some other NO donors, this compound activates RyR1 through S-nitrosylation independent of oxygen tension. [] This contrasts with the effect of NO itself, where S-nitrosylation of RyR1 is favored at physiological oxygen tension and diminished at ambient oxygen levels.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C6H16N6O2, and its molecular weight is 204.23 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data for this compound is limited in the provided research papers, its structure can be analyzed using standard techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Q7: How stable is this compound under different conditions?

A8: this compound is known to be a relatively unstable compound, particularly in solution and at physiological pH. [] Its stability is influenced by factors such as temperature, pH, and the presence of antioxidants or metal ions.

Q8: What strategies can be employed to improve this compound's stability for research or potential therapeutic applications?

A8: Several formulation strategies can be considered to enhance this compound's stability, including:

Q9: What are the known toxicological effects of this compound?

A10: Like many NO donors, this compound can exhibit cytotoxic effects at high concentrations or with prolonged exposure. [, ] This toxicity is primarily attributed to the overproduction of NO and related reactive nitrogen species (RNS), leading to oxidative stress and cellular damage.

Q10: What factors influence this compound's toxicity?

A10: Several factors can modulate this compound's toxicity:

Q11: What are the main applications of this compound in in vitro studies?

A11: this compound is frequently used in cell culture studies to investigate:

- The role of NO in cellular signaling pathways: By manipulating NO levels with this compound, researchers can elucidate its involvement in processes like smooth muscle relaxation, neurotransmission, and immune responses. [, ]

- The mechanisms of NO-mediated cytotoxicity: this compound allows researchers to study how excessive NO production contributes to cell death in various pathological conditions. [, ]

- The potential therapeutic effects of NO donors: this compound can be used to assess the effects of NO on cell proliferation, apoptosis, and inflammatory responses. [, , ]

Q12: Has this compound shown efficacy in any in vivo models of disease?

A12: While this compound's in vivo efficacy is not extensively discussed in the provided research papers, it has been used in animal models to study:

- The effects of NO on spinal thermal hyperalgesia: Intrathecal administration of this compound was shown to induce thermal hyperalgesia in rats, suggesting a role for NO in pain signaling pathways. []

- The impact of NO on acetylcholine release in the brain: Microinjection of this compound into the pontine reticular formation of mice increased acetylcholine release, highlighting NO's role in regulating arousal. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.